molecular formula C15H21NO B1295500 p-Octyloxybenzonitrile CAS No. 88374-55-4

p-Octyloxybenzonitrile

Cat. No. B1295500
CAS RN: 88374-55-4
M. Wt: 231.33 g/mol
InChI Key: GFNSBTARZPEIPN-UHFFFAOYSA-N
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Description

p-Octyloxybenzonitrile is a chemical compound that belongs to the class of organic compounds known as benzonitriles. These compounds contain a benzene ring bonded to a cyano group. While the provided papers do not directly discuss p-Octyloxybenzonitrile, they do provide insights into the synthesis, molecular structure, and properties of related benzonitrile derivatives, which can be extrapolated to understand p-Octyloxybenzonitrile.

Synthesis Analysis

The synthesis of benzonitrile derivatives can be complex and is influenced by the starting materials and reaction conditions. For instance, p-Hydroxybenzonitrile was synthesized from p-hydroxybenzenemethanamide using a dehydration reaction catalyzed by Bu2SnO in toluene . Similarly, the synthesis of 3,5-dinitrobenzonitrile involved multiple steps, including nitration, esterification, amination, and dehydration, starting from benzoic acid . These methods suggest that the synthesis of p-Octyloxybenzonitrile would likely involve a multi-step process, potentially starting with an octyloxy-substituted benzene derivative.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by the presence of a cyano group attached to a benzene ring. In the case of p-decylbenzonitrile, the molecules were found to be isomorphous with their isonitrile isomers, with the phenyl rings perpendicular to the mirror plane and the CN group involved in dipolar interactions . This information can be used to infer that p-Octyloxybenzonitrile would also exhibit specific molecular interactions based on the orientation of the cyano group and the octyloxy substituent.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions depending on their substituents. The reaction of 2,4,6-trimethylbenzonitrile N-oxide with p-benzoquinones resulted in the formation of dioxazole or isoxazoline derivatives . The aminocyanation of arynes with aryl cyanamides produced aminobenzonitriles, which could be further functionalized . These reactions demonstrate the reactivity of the cyano group and its potential for forming diverse chemical structures, which would be relevant for p-Octyloxybenzonitrile as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For example, Schiff base esters derived from p-substituted-anilines exhibited mesomorphic behaviors, with some showing smectic phases and others displaying nematic and smectic characteristics . The presence of different substituents, such as cyano, hydroxy, nitro, and carboxy groups, affected their phase transition temperatures and thermal parameters. By analogy, p-Octyloxybenzonitrile would be expected to have unique physical and chemical properties, potentially including liquid crystalline behavior, depending on the nature of the octyloxy substituent and its interaction with the cyano group.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : p-Octyloxybenzonitrile, a derivative of 2-aminobenzonitrile, has been utilized in the synthesis of a binuclear bridged Cr(III) complex. This complex showed moderate to potential activity against bacteria, enhanced activity against fungi, and larger antioxidant activity compared to free ligands, indicating its potential in biomedical applications (Govindharaju et al., 2019).

Material Science and Chemistry

  • Liquid Crystal Research : Studies have been conducted on mixtures containing derivatives of p-Octyloxybenzonitrile, such as HBAB, in liquid crystal research. This research provides insights into the properties of reentrant nematic phases in liquid crystals, which are significant in the development of advanced display technologies (Guillon, Cladis, & Stamatoff, 1978).
  • Viscosity Coefficient Determination : The compound has been used in experimental procedures to determine the complete set of five independent shear-viscosity coefficients of nematic liquid crystals, contributing to the understanding of the fluid dynamics of these materials (Gähwiller, 1973).

Environmental Science

  • Photodegradation Studies : Research on the photodegradation of polyfluorinated dibenzo-p-dioxins, including octafluorinated dibenzo-p-dioxin (OFDD), in organic solvents like n-hexane, has been conducted. This research is crucial for understanding the environmental fate and breakdown of these persistent pollutants (Zeng et al., 2016).

Electronic and Optoelectronic Applications

  • Electrochromic Device Development : p-Octyloxybenzonitrile derivatives have been synthesized for use in electrochromic devices. These polymers exhibited multi-electrochromic behavior with high contrast ratios and rapid switching times, highlighting their potential in the development of advanced electronic and optoelectronic devices (Yang et al., 2014).

properties

IUPAC Name

4-octoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNSBTARZPEIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237007
Record name p-Octyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Octyloxybenzonitrile

CAS RN

88374-55-4
Record name 4-(Octyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88374-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Octyloxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088374554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Octyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 4000 ml of acetone was dissolved 500 g (4.2 moles) of p-hydroxybenzonitrile and 965 g (5.0 moles) of octyl bromide, 828 g (6.0 moles) of anhydrous potassium carbonate was added thereto, and the mixture was refluxed with heating for 30 hours. Then, the inorganic salt was filtered off from the reaction mixture, acetone was distilled under reduced pressure. To the residue was added 2000 ml of ether and the mixture was washed with 2N aqueous solution of sodium hydroxide, water, then saturated aqueous solution of sodium chloride. The resulting organic layer was dried with anhydrous magnesium sulfate, and ether was distilled under reduced pressure to give 855 g of p-octyloxybenzonitrile (yield: 88%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
965 g
Type
reactant
Reaction Step One
Quantity
828 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1-liter round bottom flask was charged with 50 g of p-hydroxybenzonitrile, 89.2 g of octyl bromide, 23.5 g of potassium hydroxide and 500 ml of ethanol. A calcium chloride tube was attached to the flask and the content was refluxed for 4 hours. Then, one liter of water was added into the flask, followed by extraction with 1300 ml of dichloromethane. The extract was washed with water and dried over anhydrous sodium sulfate. After distilling the solvent off, the remaining system was purified by means of silica gel column chromatography to provide 80.6 g of 4-octyloxybenzonitrile (Compound A).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of cyanophenol (25 g) and potassium carbonate (58 g) in 2-butanone (320 ml) was added bromooctane (61 ml) at room temperature. The stirred mixture was heated under reflux for 48 hrs (i.e., until TLC revealed complete reaction). The mixture was filtered, after which the solvent and excess alkyl bromide were removed in vacuo to give a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IU Muhammad, AJ Alhassan, A Idi… - Sokoto Journal of …, 2018 - sokjmls.com.ng
Balanite aegyptiaca seeds powder have been shown to contains a relatively high amount of protein and lipids and is useful in treatment and management of various ailments such as …
Number of citations: 0 sokjmls.com.ng
V Sood, W Tian, C Narvaez‐Bravo… - Journal of food …, 2020 - Wiley Online Library
The effectiveness of plant extracts (0.05% rosemary and 0.08% oregano) to extend shelf life of bison strip loin steaks in terms of color stability and consumer acceptability was studied. …
Number of citations: 10 ift.onlinelibrary.wiley.com
V Sood - 2018 - mspace.lib.umanitoba.ca
The effects of plant extracts (non-enhanced, 0.05 % rosemary and 0.08% oregano extracts in the final product at a 10% pump level) on shelf life traits and consumer acceptability of …
Number of citations: 1 mspace.lib.umanitoba.ca

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